molecular formula C2H4ClNO<br>ClCH2CONH2<br>C2H4ClNO B119443 Chloroacetamide CAS No. 79-07-2

Chloroacetamide

Cat. No. B119443
CAS RN: 79-07-2
M. Wt: 93.51 g/mol
InChI Key: VXIVSQZSERGHQP-UHFFFAOYSA-N
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Description

Chloroacetamide is a colorless solid, although older samples may appear yellow. It has a characteristic odor and is readily soluble in water .


Synthesis Analysis

Chloroacetamide can be prepared from chloroacetyl chloride and dry ammonia gas . It can also be synthesized by treating ethyl chloroacetate or methyl chloroacetate with cold aqueous ammonia solutions . Another method involves the reaction of ethyl chloroacetate with ammonia . A method for synthesizing a chloroacetamide compound with large steric hindrance by a water phase reaction has also been reported .


Molecular Structure Analysis

Chloroacetamide has the molecular formula C2H4ClNO . The molecular weight is 93.51 g/mol . The InChI key is VXIVSQZSERGHQP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Chloroacetamide is a white to pale yellow powder with a faint characteristic odor. It is soluble in water and alcohol and very slightly soluble in ether . The melting point is 120 °C .

Scientific Research Applications

Impact on Human Erythrocytes

  • Chloroacetamides, including chloroacetamide, are studied for their effects on human erythrocytes. Research suggests that chloroacetamides and their metabolites can affect hemolysis, lipid peroxidation, and catalase activity in erythrocytes. Safeners used with herbicides do not mitigate these effects but may reduce lipid peroxidation, indicating potential antioxidant roles (Bernasińska et al., 2013).

Bioavailability and Toxicological Assessment

  • The bioavailability and toxicity of chloroacetamide are significant research topics. A study utilizing atmospheric pressure chemical ionization tandem mass spectrometry revealed insights into the topical bioavailability of chloroacetamide in rats. This research aids in understanding exposure-toxicity relationships and risk assessments (Kim et al., 2015).

Inhibitors of Fatty Acid Synthesis

  • Chloroacetamides, including chloroacetamide, are studied as inhibitors of fatty acid synthesis in various plant species, like maize, soybean, and rice. They are known for their impact on the early development of weeds, affecting germination and growth, but not bleaching leaves. This area of research is crucial for understanding chloroacetamide's role in agriculture (Böger & Matthes, 2002).

Effects on Aquatic Ecosystems

  • Research has been conducted on the effects of chloroacetamide herbicides, such as metazachlor, on aquatic ecosystems. It indicates pronounced negative impacts on macrophytes and ecosystem functions in freshwater environments (Mohr et al., 2007).

Transformation in Environmental Conditions

  • Studies on chloroacetamides have also focused on their transformation kinetics and pathways in environmental conditions. For instance, research on how chloroacetamide structures affect their reactivity and decay in soil and groundwater conditions has provided insights into environmental implications (Xu et al., 2021).

Antifungal Potential

  • Chloroacetamide derivatives have been evaluated for their antifungal potential, particularly in treating fungal skin infections. This research suggests that chloroacetamide derivatives can be effective against Candida species and dermatophytes, offering alternative treatments for fungal infections (Machado et al., 2019).

Agricultural Applications

  • Studies on chloroacetamide in agriculture include its use as a herbicide in various soil management systems, demonstrating its effectiveness in controlling weeds under different tillage conditions (Ferri & Vidal, 2003).

Safety And Hazards

Chloroacetamide is toxic, irritates eyes and skin, and may cause an allergic reaction. It is suspected of reproductive toxicity and teratogenicity . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Chloroacetamide has been used as a preservative in various cosmetic, personal care, and household products. Due to the hazard potential for allergic reaction and reproductive toxicity, Chloroacetamide is being considered a high priority for screening assessment and toxicological re-evaluation . Future research may focus on developing high-performance semiconductor-based photocatalysts for pesticide degradation .

properties

IUPAC Name

2-chloroacetamide
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InChI

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)
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InChI Key

VXIVSQZSERGHQP-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)N)Cl
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Molecular Formula

Record name 2-CHLOROACETAMIDE
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DSSTOX Substance ID

DTXSID9041570
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Molecular Weight

93.51 g/mol
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Physical Description

Colorless to pale yellow crystals; [HSDB], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Approximately 225 °C (decomposes)
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Flash Point

170 °C
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Solubility

In water, 90,000 mg/L at 25 °C, Solubility in water: 98 g/mL at 20 °C, Soluble in alcohol; insoluble in ether, Solubility in water, g/100ml at 20 °C: 98
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.01 [mmHg], VP: 0.007 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.007
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Product Name

2-Chloroacetamide

Color/Form

Crystals from water, Colorless to pale yellow crystals

CAS RN

79-07-2
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Melting Point

119-120 °C, 120 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloroacetamide
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Chloroacetamide
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Chloroacetamide
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Chloroacetamide

Citations

For This Compound
17,600
Citations
SY Kimura, TN Vu, Y Komaki, MJ Plewa… - … science & technology, 2015 - ACS Publications
… N-chloroacetamide. The cytotoxicity and genotoxicity of the new DBP N-chloroacetamide were … A kinetic model for the formation of acetonitrile and N-chloroacetamide as a function of pH …
Number of citations: 33 pubs.acs.org
S Coleman, R Linderman, E Hodgson… - Environmental health …, 2000 - ehp.niehs.nih.gov
… The carcinogenic potential of the chloroacetamide herbicides, combined with the presence … Key words: chloroacetamide herbicides, human cytochrome P450, in vitro metabolism. …
Number of citations: 194 ehp.niehs.nih.gov
DL Carlson, KD Than, AL Roberts - Journal of agricultural and …, 2006 - ACS Publications
… Our results reveal that subtle differences in chloroacetamide structure [notably the type of (alkoxy)alkyl substituent] can dramatically influence reactivity and reaction mechanism. Hydroxy…
Number of citations: 46 pubs.acs.org
SA Katke, SV Amrutkar, RJ Bhor, MV Khairnar - Int J Pharm Sci Res, 2011 - ijpsr.info
… The present study involves the synthesis, purification and characterization of various N-substituted chloroacetamide derivatives. The chloroacetyl chloride treated with various aliphatic …
Number of citations: 55 www.ijpsr.info
HB Sonmez, N Bicak - Reactive and Functional Polymers, 2002 - Elsevier
… 2-chloroacetamide. In this work, quaternization with 2-chloroacetamide has been extended to crosslinked P4-VP beads, to impart amide and quaternary pyridinium groups (Scheme 1) …
Number of citations: 67 www.sciencedirect.com
EP Fuerst - Weed Technology, 1987 - cambridge.org
Chloroacetamide and thiocarbamate herbicides have many properties in common: both herbicide classes are effective only as preemergence herbicides; they inhibit early seedling …
Number of citations: 206 www.cambridge.org
X Ma, Y Zhang, M Guan, W Zhang… - International …, 2021 - spandidos-publications.com
The toxicity of chloroacetamide herbicide in embryo development remains unclear. Acetochlor (AC) is a chloroacetamide that metabolizes into 2‑ethyl‑6‑methyl-2-chloroacetanilide (…
Number of citations: 10 www.spandidos-publications.com
SY Kimura, Y Komaki, MJ Plewa… - Environmental science & …, 2013 - ACS Publications
… initially hypothesized that chloroacetamide was the unknown … match the absorbance for chloroacetamide formation at <220 … a higher molar absorptivity than chloroacetamide. Although …
Number of citations: 57 pubs.acs.org
M Katayama - Acta Crystallographica, 1956 - scripts.iucr.org
Chloroacetamide, CHIC1. CO1VI=[2, was found to have two modifications, both of which belong to the same space group (P21/a, 4 molecules per unit cell) and have almost the same …
Number of citations: 18 scripts.iucr.org
H Møllendal, S Samdal - The Journal of Physical Chemistry A, 2006 - ACS Publications
The microwave spectrum of 2-chloroacetamide (ClCH 2 CONH 2 ) has been investigated at room temperature in the 19−80 spectral range. Spectra of the 35 ClCH 2 CONH 2 and 37 …
Number of citations: 20 pubs.acs.org

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